Superior Catalyst in Direct Cyanation of Alcohols: InBr₃ vs. InCl₃ and Other Lewis Acids
In the direct cyanation of benzylic alcohols with TMSCN, InBr₃ demonstrated clear superiority over InCl₃, FeCl₃, and BiCl₃. The reaction with InBr₃ (5–10 mol%) proceeded at room temperature, delivering yields of 46–99% within 5–30 minutes [1]. Optimization studies explicitly identified InBr₃ as the most effective catalyst, outperforming all other tested Lewis acids including InCl₃ [1]. This method was successfully applied to synthesize key nitrile intermediates of verapamil, indoprofen, and naproxen [1].
| Evidence Dimension | Catalytic efficiency in cyanation of benzylic alcohols |
|---|---|
| Target Compound Data | 46–99% yield, 5–30 min, 5–10 mol% loading |
| Comparator Or Baseline | InCl₃, FeCl₃, BiCl₃ (reported as inferior; specific yields not detailed in abstract) |
| Quantified Difference | InBr₃ identified as superior catalyst |
| Conditions | TMSCN, DCM or DCE, room temperature |
Why This Matters
Direct comparison identifies InBr₃ as the optimal catalyst for cyanation of alcohols, enabling rapid, high-yield synthesis of pharmaceutical nitrile intermediates under mild conditions.
- [1] Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX₃. Organic Letters, 10(20), 4573–4576. View Source
